4-(Azetidin-3-yl)-2,6-dichloropyridine
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Overview
Description
4-(Azetidin-3-yl)-2,6-dichloropyridine is a heterocyclic compound that features both an azetidine ring and a dichloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)-2,6-dichloropyridine typically involves the formation of the azetidine ring followed by its attachment to the dichloropyridine moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by a base such as DBU and proceeds under mild conditions to yield the desired azetidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar aza-Michael addition reactions. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)-2,6-dichloropyridine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the dichloropyridine moiety can lead to the formation of dihydropyridine derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate under basic conditions.
Major Products Formed
Oxidation: N-oxides of azetidine.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Azetidin-3-yl)-2,6-dichloropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)-2,6-dichloropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring can act as a conformationally restricted scaffold, influencing the binding affinity and selectivity of the compound for its target .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simple four-membered nitrogen-containing ring.
Pyrrolidine: A five-membered nitrogen-containing ring.
Piperidine: A six-membered nitrogen-containing ring.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.
Uniqueness
4-(Azetidin-3-yl)-2,6-dichloropyridine is unique due to the combination of the azetidine ring and the dichloropyridine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8Cl2N2 |
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Molecular Weight |
203.07 g/mol |
IUPAC Name |
4-(azetidin-3-yl)-2,6-dichloropyridine |
InChI |
InChI=1S/C8H8Cl2N2/c9-7-1-5(2-8(10)12-7)6-3-11-4-6/h1-2,6,11H,3-4H2 |
InChI Key |
ZCIAQHSBGVRQJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC(=NC(=C2)Cl)Cl |
Origin of Product |
United States |
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